molecular formula C20H19F3N2O3 B2465713 1-(5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2,2,2-trifluoroethanone CAS No. 899972-39-5

1-(5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2,2,2-trifluoroethanone

Cat. No. B2465713
CAS RN: 899972-39-5
M. Wt: 392.378
InChI Key: SKBARHSNCVCFGQ-UHFFFAOYSA-N
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Description

1-(5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2,2,2-trifluoroethanone is a useful research compound. Its molecular formula is C20H19F3N2O3 and its molecular weight is 392.378. The purity is usually 95%.
BenchChem offers high-quality 1-(5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2,2,2-trifluoroethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2,2,2-trifluoroethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Compounds like "1-(5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2,2,2-trifluoroethanone" often undergo synthesis for exploring their chemical properties and potential uses. For example, the synthesis of a series of trifluoromethylazoles showcases the utility of the trifluoromethyl group in enhancing the chemical stability and reactivity of azoles, which are important in developing new materials and catalysts (Jones et al., 1996).

Applications in Biological Media

The determination of pKa values of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy demonstrates the potential of trifluoromethyl-containing compounds in biological media, such as in pH measurement and monitoring in biological systems (Jones et al., 1996).

Photophysical Properties

Compounds with structures similar to the one inquired about have been studied for their photophysical properties, making them suitable for applications in the development of fluorescent chemosensors for metal ion detection. For instance, novel pyrazoline derivatives have been synthesized and investigated for their use as fluorescent chemosensors, highlighting the utility of such compounds in environmental monitoring and analytical chemistry (Khan, 2020).

Materials Science and Polymerization

In materials science, similar compounds serve as building blocks for the synthesis of high-performance polymers. The introduction of trifluoromethyl groups into polyamides, for example, has been shown to enhance the thermal stability and dielectric properties of the polymers, which are critical attributes for materials used in electronics and aerospace industries (Boston et al., 1997).

Enzyme Inhibition for Therapeutic Applications

Although excluded from the initial request, it's worth noting that similar structural motifs are investigated for their biological activities, including enzyme inhibition, which could lead to therapeutic applications. The exploration of pyrazoline type sulfonamides demonstrates the diverse bioactivities that such compounds can exhibit, providing a foundation for future drug discovery (Yamali et al., 2020).

properties

IUPAC Name

1-[3-(2,3-dimethoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O3/c1-12-7-9-13(10-8-12)15-11-16(25(24-15)19(26)20(21,22)23)14-5-4-6-17(27-2)18(14)28-3/h4-10,16H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBARHSNCVCFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2,2,2-trifluoroethanone

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